Cyclopentylmethylpyridin-4-ylamine dihydrochloride
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Overview
Description
Cyclopentylmethylpyridin-4-ylamine dihydrochloride is a chemical compound with the molecular formula C12H19N2·2HCl. It is a derivative of pyridine and is characterized by the presence of a cyclopentylmethyl group attached to the pyridin-4-ylamine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentylmethylpyridin-4-ylamine dihydrochloride typically involves the reaction of cyclopentylmethylamine with 4-chloropyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: Cyclopentylmethylpyridin-4-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Scientific Research Applications
Cyclopentylmethylpyridin-4-ylamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Cyclopentylmethylpyridin-4-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclopentylmethylpyridin-4-ylamine dihydrochloride can be compared with other similar compounds, such as:
Cyclopentylmethylpyridin-3-ylamine dihydrochloride: Similar structure but with the amine group attached to the 3-position of the pyridine ring.
Cyclopentylmethylpyridin-2-ylamine dihydrochloride: Similar structure but with the amine group attached to the 2-position of the pyridine ring.
Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(cyclopentylmethyl)pyridin-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-2-4-10(3-1)9-13-11-5-7-12-8-6-11;;/h5-8,10H,1-4,9H2,(H,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTXKIJDKLEZNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2=CC=NC=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849418 |
Source
|
Record name | N-(Cyclopentylmethyl)pyridin-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20849418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152434-44-1 |
Source
|
Record name | N-(Cyclopentylmethyl)pyridin-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20849418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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